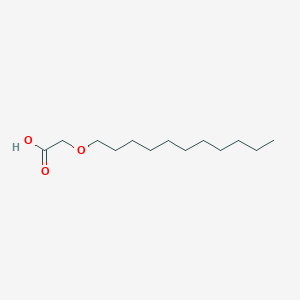
Undecanoxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecanoxyacetic acid is a carboxylic acid derivative with the chemical formula C₁₃H₂₆O₃ It is characterized by an eleven-carbon chain attached to an acetic acid moiety through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undecanoxyacetic acid can be synthesized through several methods. One common approach involves the etherification of undecanol with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
Reactants: Undecanol and chloroacetic acid.
Catalyst: Sodium hydroxide or potassium hydroxide.
Solvent: Anhydrous ethanol or methanol.
Conditions: The reaction mixture is heated under reflux for several hours.
The reaction mechanism involves the nucleophilic substitution of the hydroxyl group of undecanol with the chloro group of chloroacetic acid, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Undecanoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Undecanoxyacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of surfactants and emulsifiers.
Biology: It serves as a model compound for studying the behavior of ether-linked fatty acids in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mecanismo De Acción
The mechanism by which undecanoxyacetic acid exerts its effects involves its interaction with lipid membranes. Its amphiphilic structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Undecanoic acid: A carboxylic acid with a similar carbon chain length but lacking the ether linkage.
Decanoic acid: A shorter-chain carboxylic acid with ten carbon atoms.
Lauric acid:
Uniqueness
Undecanoxyacetic acid is unique due to its ether linkage, which imparts distinct physicochemical properties compared to other carboxylic acids. This structural feature enhances its solubility in both aqueous and organic solvents, making it versatile for various applications.
Propiedades
Número CAS |
6064-74-0 |
|---|---|
Fórmula molecular |
C13H26O3 |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
2-undecoxyacetic acid |
InChI |
InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-11-16-12-13(14)15/h2-12H2,1H3,(H,14,15) |
Clave InChI |
OEAOQOBPVRGATN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14159105.png)
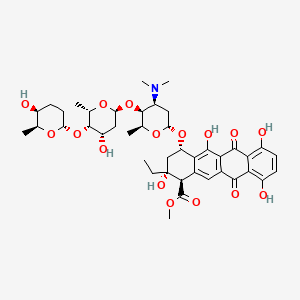
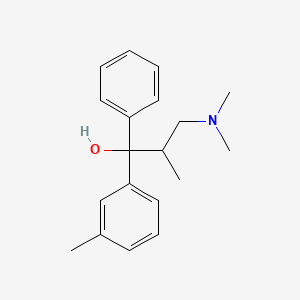
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B14159118.png)
![4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14159126.png)
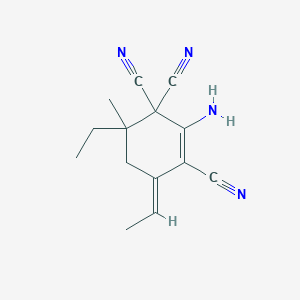
![2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride](/img/structure/B14159137.png)
![4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile](/img/structure/B14159145.png)
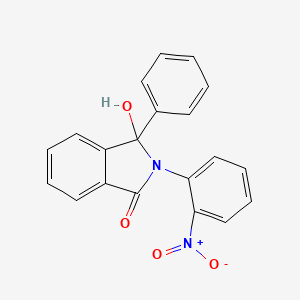

![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
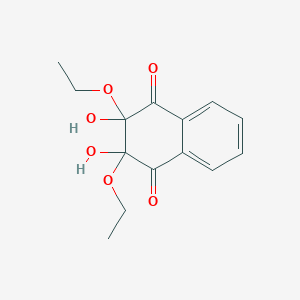
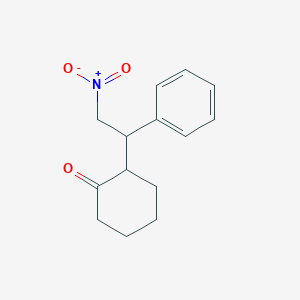
![N-Cyclopentyl-2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14159182.png)
